molecular formula C12H24N2O7 B568407 Aeea-aeea CAS No. 1143516-05-5

Aeea-aeea

Cat. No.: B568407
CAS No.: 1143516-05-5
M. Wt: 308.331
InChI Key: YQZVQKYXWPIKIX-UHFFFAOYSA-N
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Safety and Hazards

The compound has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the development of chemically modified peptide nucleic acids (PNA) as probes for the qualitative and quantitative detection of DNA . The compound’s amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . These interactions are crucial for its function in biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the biological activities of kappa agonist CovX-bodies . The compound’s ability to modify peptide nucleic acids allows it to impact gene expression and cellular signaling, making it a valuable tool in genetic and cellular research.

Molecular Mechanism

At the molecular level, 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid exerts its effects through specific binding interactions with biomolecules. The amino group of the compound reacts with carboxylic acids and other functional groups to form stable amide bonds . This reactivity is essential for its role in enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the molecular level are pivotal for its function in biochemical and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable under specific conditions, such as being stored in an inert atmosphere and protected from light and moisture . These conditions help maintain its efficacy in in vitro and in vivo studies, ensuring consistent results over extended periods.

Dosage Effects in Animal Models

The effects of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may be beneficial, while high doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, providing insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for its role in cellular processes and therapeutic applications.

Chemical Reactions Analysis

Aeea-aeea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions[][3].

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dimethyl sulfoxide[3][3]. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Aeea-aeea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications in different fields.

Properties

IUPAC Name

2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZVQKYXWPIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)NCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191445
Record name 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143516-05-5
Record name 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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